![molecular formula C18H24Cl2N2O B2544036 1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine dihydrochloride CAS No. 1171772-44-3](/img/structure/B2544036.png)
1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine dihydrochloride" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and presence in various pharmacologically active compounds. Piperazine derivatives are known for their potential therapeutic applications, including antidepressant and antianxiety activities, as well as their use in the treatment of schistosomiasis and as cerebral vasodilators .
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of related compounds has been reported to start from acetylfuran, followed by Claisen Schmidt condensation with aromatic aldehydes, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction with N-methyl piperazine . Another approach includes the reaction of 1-methyl piperazine with alkoxyphenyl isothiocyanates or dibasic acid chlorides to obtain the desired piperazine hydrochlorides . These methods highlight the synthetic versatility of piperazine derivatives and the ability to introduce various functional groups to the core structure.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be characterized using various spectroscopic techniques, including IR, NMR, and Mass spectrometry. For example, complete NMR assignments for a related dihydrochloride salt were made using DEPT, H-H COSY, HMQC, and HMBC techniques . Crystallographic studies have also been conducted to determine the precise molecular geometry, as seen in the synthesis of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives . These studies provide detailed insights into the conformation and electronic structure of the piperazine derivatives.
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in drug design. The reactivity of these compounds can be explored through computational methods such as density functional theory (DFT) calculations, which help identify reactive sites for electrophilic and nucleophilic attacks . Additionally, the synthesis of related compounds involves reactions such as acetylation, deacetylation, and substitution reactions with piperazine, demonstrating the chemical reactivity of the piperazine moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by their molecular structure and the nature of substituted groups. These properties can be studied through spectroscopic methods and computational analyses. For instance, FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, along with DFT calculations, have been used to investigate the vibrational and electronic properties of phenyl substituted piperazine compounds . The crystal structure analysis provides information on the stability of the molecule, which is influenced by intermolecular interactions such as hydrogen bonding and van der Waals forces . Additionally, the solubility, melting point, and stability of these compounds can be affected by the presence of different substituents and their electronic effects.
Aplicaciones Científicas De Investigación
1. Antimicrobial Activities
1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine dihydrochloride and its derivatives have been explored for their antimicrobial properties. The synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, including those involving piperazine as a component, demonstrated good to moderate activities against various microorganisms, highlighting the potential of this chemical structure in antimicrobial drug development (Bektaş et al., 2007).
2. Dopamine Uptake Inhibition
The compound has been implicated in dopamine uptake inhibition, which is a significant area of study for neurological disorders and drug abuse. A study detailed the scale-up synthesis of a dopamine uptake inhibitor involving a compound structurally similar to 1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine dihydrochloride. The process aimed at improving yield, minimizing environmental impact, and eliminating the need for chromatographic purifications, indicating industrial and pharmaceutical relevance (Ironside et al., 2002).
3. Serotonin Receptor Imaging
The compound has shown promise in neuroimaging, particularly in targeting serotonin receptors. One study synthesized a potent serotonin 5-HT7 receptor antagonist with a low affinity for the 5-HT1A receptor. The compound, labeled with carbon-11, showed potential as a positron emission tomography (PET) radiotracer, demonstrating specific binding in rat brain regions with high 5-HT7 expression. This finding is significant for neuroimaging and the study of psychiatric and neurological disorders (Shimoda et al., 2013).
4. Fluorescent Ligands for Receptors
The structure of 1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine dihydrochloride is conducive to the synthesis of fluorescent ligands for receptor studies. A series of 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety were synthesized, showing high receptor affinity and good fluorescence properties. This application is crucial for visualizing receptor interactions and studying drug-receptor dynamics at a cellular level (Lacivita et al., 2009).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine dihydrochloride are the serotonergic and dopaminergic receptors . These receptors play a crucial role in regulating mood, cognition, and behavior.
Mode of Action
1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine dihydrochloride interacts with its targets by binding to the serotonergic and dopaminergic receptors . This binding results in changes in the neurotransmitter levels, leading to altered neuronal activity.
Biochemical Pathways
The compound affects the serotonin and dopamine pathways . The downstream effects include changes in mood, cognition, and behavior. The exact biochemical pathways and their downstream effects are still under investigation.
Result of Action
The molecular and cellular effects of 1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine dihydrochloride’s action are primarily related to changes in neurotransmitter levels and neuronal activity . These changes can lead to alterations in mood, cognition, and behavior.
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)-phenylmethyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O.2ClH/c1-21-17-9-7-16(8-10-17)18(15-5-3-2-4-6-15)20-13-11-19-12-14-20;;/h2-10,18-19H,11-14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUAGFRGQXAXMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)N3CCNCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

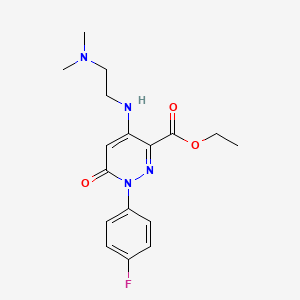


![6-butyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2543960.png)
![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2543965.png)
![3,4-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2543966.png)
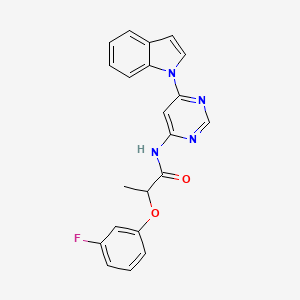
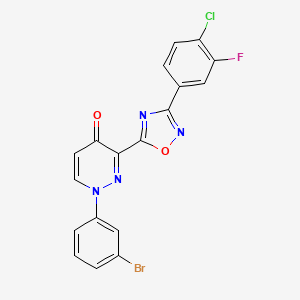
![3-(4-Chlorophenyl)-7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2543970.png)
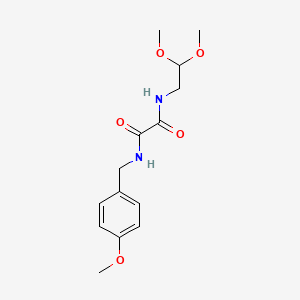
![Methyl 2-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B2543972.png)
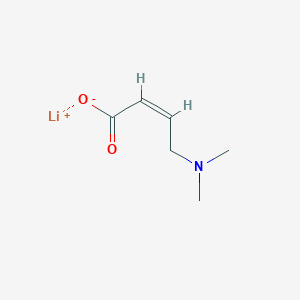
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2543974.png)
